5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester typically involves the esterification of 5-Chloro-2-(trifluoromethyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and other nucleophiles can be used for substitution reactions.
Catalysts: Sulfuric acid, hydrochloric acid, and other strong acids or bases can be used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Hydrolysis Products: The hydrolysis of the ester yields 5-Chloro-2-(trifluoromethyl)benzoic acid and methanol.
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: This compound is similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.
5-Amino-4-chloro-2-fluorobenzoic acid methyl ester: This compound has an amino group instead of a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, which can enhance its reactivity and binding affinity in various chemical and biological applications .
Properties
IUPAC Name |
methyl 5-chloro-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRXMRLNGSFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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